1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a piperidine ring, a pyridine moiety, and a urea linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety, like this one, show a wide variety of biological activities . They are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Piperidine derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The 2-methylpyridine group is introduced via nucleophilic substitution or coupling reactions.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting the amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine or pyridine rings, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl and pyridine groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and acids for electrophilic or nucleophilic substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-3-methyl-4-piperidone: A related compound used in the synthesis of analgesic agents.
2-Amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness: 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea stands out due to its unique combination of a piperidine ring, a pyridine moiety, and a urea linkage, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSGGVTZOFCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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